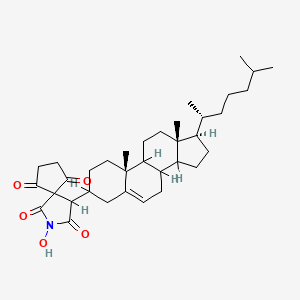
Cholesterylsuccinyl-N-hydroxysuccinimide
Übersicht
Beschreibung
Cholesterylsuccinyl-N-hydroxysuccinimide (CAS No. 88848-79-7) is a compound with the molecular formula C35H51NO5 . It has a molecular weight of 565.8 g/mol . This compound is known to be used as a cross-linking agent for the attachment of protein to liposomes .
Molecular Structure Analysis
The molecular structure of Cholesterylsuccinyl-N-hydroxysuccinimide is complex, with multiple rings and chains. The IUPAC name for this compound is 4-[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]-2-hydroxy-2-azaspiro[4.4]nonane-1,3,6,9-tetrone .
Chemical Reactions Analysis
Cholesterylsuccinyl-N-hydroxysuccinimide is known to be used as a cross-linking agent for the attachment of protein to liposomes . N-Hydroxysuccinimide (NHS) esters, which Cholesterylsuccinyl-N-hydroxysuccinimide is a type of, are widely used to label proteins nonselectively on free amino groups .
Physical And Chemical Properties Analysis
Cholesterylsuccinyl-N-hydroxysuccinimide has a molecular weight of 565.8 g/mol . It has a computed XLogP3-AA value of 7.8, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 5 . It also has a rotatable bond count of 6 .
Wissenschaftliche Forschungsanwendungen
Chemiluminescence Coreactant
N-Hydroxysuccinimide (NHS), a component of Cholesterylsuccinyl-N-hydroxysuccinimide, has been explored as an efficient and stable chemiluminescence coreactant . The chemiluminescence intensity of the newly developed luminol-NHS system is about 22 times higher than that of the traditional luminol-H2O2 system . This system also enables the efficient detection of luminol and NHS with excellent sensitivity .
Drug Delivery Applications
Cholesterol-based compounds, including Cholesterylsuccinyl-N-hydroxysuccinimide, have been used in drug delivery applications . The rigid and almost planar structure of cholesterol makes it one of the most important structural components of cell membranes, which is crucial for drug delivery .
Bioimaging Applications
Cholesterol-based compounds are also used in bioimaging applications . The unique properties of these compounds allow them to be used as markers in various imaging techniques .
Cholesterol-Based Liquid Crystals
Cholesterol-based compounds have found applications in the creation of liquid crystals . These liquid crystals have a wide range of applications, including in display technology .
Cholesterol-Based Gelators
Cholesterylsuccinyl-N-hydroxysuccinimide can also be used to create cholesterol-based gelators . These gelators have potential applications in various fields, including medicine and materials science .
Cross-Linking Agent for Protein Attachment to Liposomes
Cholesterylsuccinyl-N-hydroxysuccinimide has been used as a cross-linking agent for the attachment of protein to liposomes . This has potential applications in the field of targeted drug delivery .
Eigenschaften
IUPAC Name |
4-[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]-2-hydroxy-2-azaspiro[4.4]nonane-1,3,6,9-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H51NO5/c1-20(2)7-6-8-21(3)25-11-12-26-24-10-9-23-19-22(15-17-33(23,4)27(24)16-18-34(25,26)5)30-31(39)36(41)32(40)35(30)28(37)13-14-29(35)38/h9,20-22,24-27,30,41H,6-8,10-19H2,1-5H3/t21-,22?,24?,25-,26?,27?,30?,33+,34-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDSRZIBKOZMNM-MNMKRCMDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)C5C(=O)N(C(=O)C56C(=O)CCC6=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)C5C(=O)N(C(=O)C56C(=O)CCC6=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H51NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301008529 | |
| Record name | 4-(Cholest-5-en-3-yl)-2-hydroxy-2-azaspiro[4.4]nonane-1,3,6,9-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301008529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
565.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cholesterylsuccinyl-N-hydroxysuccinimide | |
CAS RN |
88848-79-7 | |
| Record name | Cholesterylsuccinyl-N-hydroxysuccinimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088848797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Cholest-5-en-3-yl)-2-hydroxy-2-azaspiro[4.4]nonane-1,3,6,9-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301008529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Cholesterylsuccinyl-N-hydroxysuccinimide facilitate the attachment of proteins to liposomes?
A1: Cholesterylsuccinyl-N-hydroxysuccinimide acts as a cross-linking agent, enabling the conjugation of proteins to liposomes. The molecule achieves this through a two-step process. First, the succinimide group of Cholesterylsuccinyl-N-hydroxysuccinimide reacts with amino groups present on the surface of the liposomes. This reaction forms stable amide bonds. Second, the cholesteryl moiety of the molecule embeds itself within the lipid bilayer of the liposome due to its hydrophobic nature. This dual interaction effectively anchors the Cholesterylsuccinyl-N-hydroxysuccinimide to the liposome. Subsequently, the remaining N-hydroxysuccinimide ester group reacts with amine groups on the protein, forming a stable amide bond and thereby linking the protein to the liposome. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





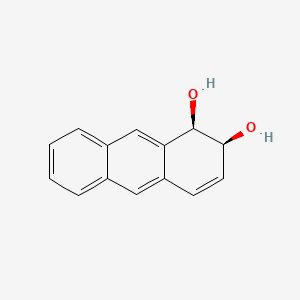
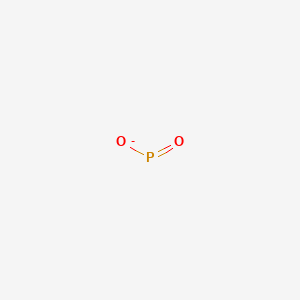


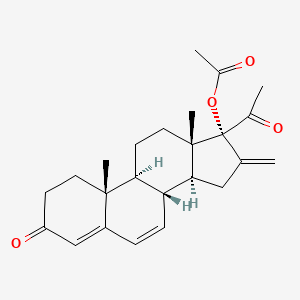
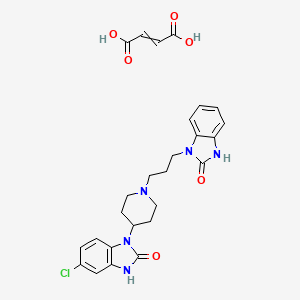
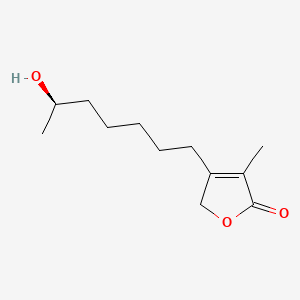
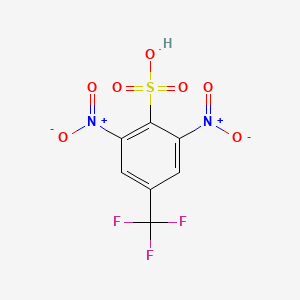
![(3S,8S,9S,10R,13S,14S,16R,17S)-17-acetyl-3-cyclopentyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-16-carbonitrile](/img/structure/B1202801.png)


